

Application Notes and Protocols for LC-MS

Analysis of Rhodosporidium

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Compound of Interest

Compound Name: *Rhodosporin*

Cat. No.: *B1667468*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodosporidium, a genus of oleaginous red yeast, has garnered significant attention in biotechnological applications due to its robust metabolic capabilities. It is a promising microbial cell factory for the production of lipids, carotenoids, and other valuable biochemicals.[1] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that plays a crucial role in elucidating the complex metabolic and lipidomic profiles of Rhodosporidium. This document provides detailed application notes and experimental protocols for the LC-MS-based analysis of Rhodosporidium, with a focus on metabolomics and lipidomics to support research and development in various fields, including biofuel production and drug discovery.

Data Presentation: Quantitative Analysis of Rhodosporidium toruloides Metabolites and Lipids

The following tables summarize quantitative data from studies on Rhodosporidium toruloides, providing insights into its production capabilities under different conditions.

Table 1: Biomass and Lipid Production by Rhodosporidium toruloides 3641 under Optimized Conditions.[2]

Parameter	Value
Glucose Concentration	5% (w/v)
Nitrogen Source	0.12% (NH ₄) ₂ SO ₄
Maximum Biomass	13 g/L
Maximum Lipid Production	9.1 g/L

Table 2: Carotenoid and Fatty Acid Production by *Rhodospiridium toruloides* CBS 5490.[3][4]

Compound	Concentration (mg/L)
Carotenoids	
Total Carotenoids	28.5
Torularhodin	Most abundant
Torulene	Present
β-carotene	Present
Fatty Acids	
Palmitic acid	-
Oleic acid	-
Linoleic acid	-
Stearic acid	-

Note: Specific concentrations for individual fatty acids were not provided in the source, but their presence was confirmed.

Table 3: Fatty Acid Profile of *Rhodospiridium toruloides* under Nitrogen-Limited vs. Nitrogen-Sufficient Conditions.[2]

Fatty Acid	Fold Change (N-limited vs. N-sufficient)
Oleic acid (C18:1)	1.17-fold increase
Palmitic acid (C16:0)	1.81-fold increase

Experimental Protocols

Protocol 1: Metabolite Extraction from Rhodospiridium for LC-MS Analysis

This protocol is adapted from established methods for yeast metabolomics.[\[5\]](#)[\[6\]](#)

Materials:

- Rhodospiridium cell culture
- 50 mL Falcon tubes
- Ice
- Centrifuge (capable of 4,000 rpm at 4°C)
- Boiling 75% ethanol solution (preheated to 80°C)
- Nitrogen gas evaporator
- LC-MS grade acetonitrile
- Vortex mixer

Procedure:

- Rapidly quench the metabolic activity of the yeast culture by placing the flask on ice.
- Transfer the culture to 50 mL Falcon tubes.
- Centrifuge the cells at 4,000 rpm for 15 minutes at 4°C.

- Discard the supernatant.
- Add 5 mL of pre-heated 75% ethanol (80°C) to the cell pellet.
- Incubate the suspension for 3 minutes at 80°C to extract metabolites.
- Cool the mixture on ice.
- Concentrate and dry the sample by evaporating the solvent using a stream of nitrogen gas.
- Resuspend the dried residue in 0.5 mL of 95% acetonitrile (or a solvent compatible with your LC mobile phase).
- Vortex thoroughly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Organic Extraction of Lipids from *Rhodospiridium* for LC-MS Analysis

This protocol is a general method for extracting organic compounds, including lipids, from yeast.^[7]

Materials:

- *Rhodospiridium* cell culture
- 15 mL Falcon tubes
- Centrifuge
- Ethyl acetate
- Acetone
- Methanol (LC-MS grade)
- Vortex mixer
- Speed vacuum concentrator

Procedure:

- Harvest 2 mL of the *Rhodospiridium* culture in a 15 mL Falcon tube.
- Centrifuge to pellet the cells.
- Supernatant Extraction: a. Transfer the supernatant to a new tube. b. Add 2 mL of ethyl acetate. c. Vortex thoroughly and incubate at room temperature overnight.
- Pellet Extraction: a. To the cell pellet, add 1 mL of acetone and 1 mL of ethyl acetate. b. Vortex thoroughly and incubate at room temperature overnight.
- Take a 0.5 mL aliquot from each extraction (supernatant and pellet) into separate microcentrifuge tubes, avoiding any particulate matter.
- Completely dry the samples using a speed vacuum concentrator at room temperature.
- Redissolve the dried lipid extract in 200 μ L of methanol.
- Inject 5-8 μ L onto the LC-MS system.

Protocol 3: Liquid Chromatography and Mass Spectrometry (LC-MS) Parameters

These are general starting parameters that should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC):

- Column: Acclaim Trinity P2 (100 \times 2.1 mm, 3 μ m) or equivalent C18 reversed-phase column. [\[2\]](#)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient appropriate for separating the analytes of interest (e.g., 5% B to 95% B over 20 minutes).

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

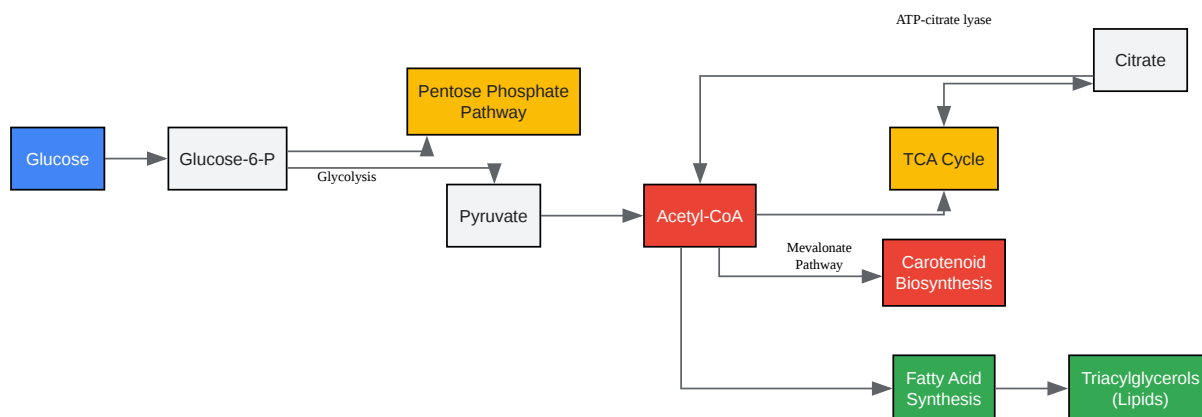
Mass Spectrometry (MS):

- Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
- Mass Analyzer: Orbitrap, Time-of-Flight (TOF), or Triple Quadrupole.
- Scan Mode: Full scan for untargeted analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for targeted analysis.
- Mass Range: m/z 100-1500
- Data Acquisition Software: Instrument-specific software (e.g., Xcalibur).[\[2\]](#)

Mandatory Visualizations

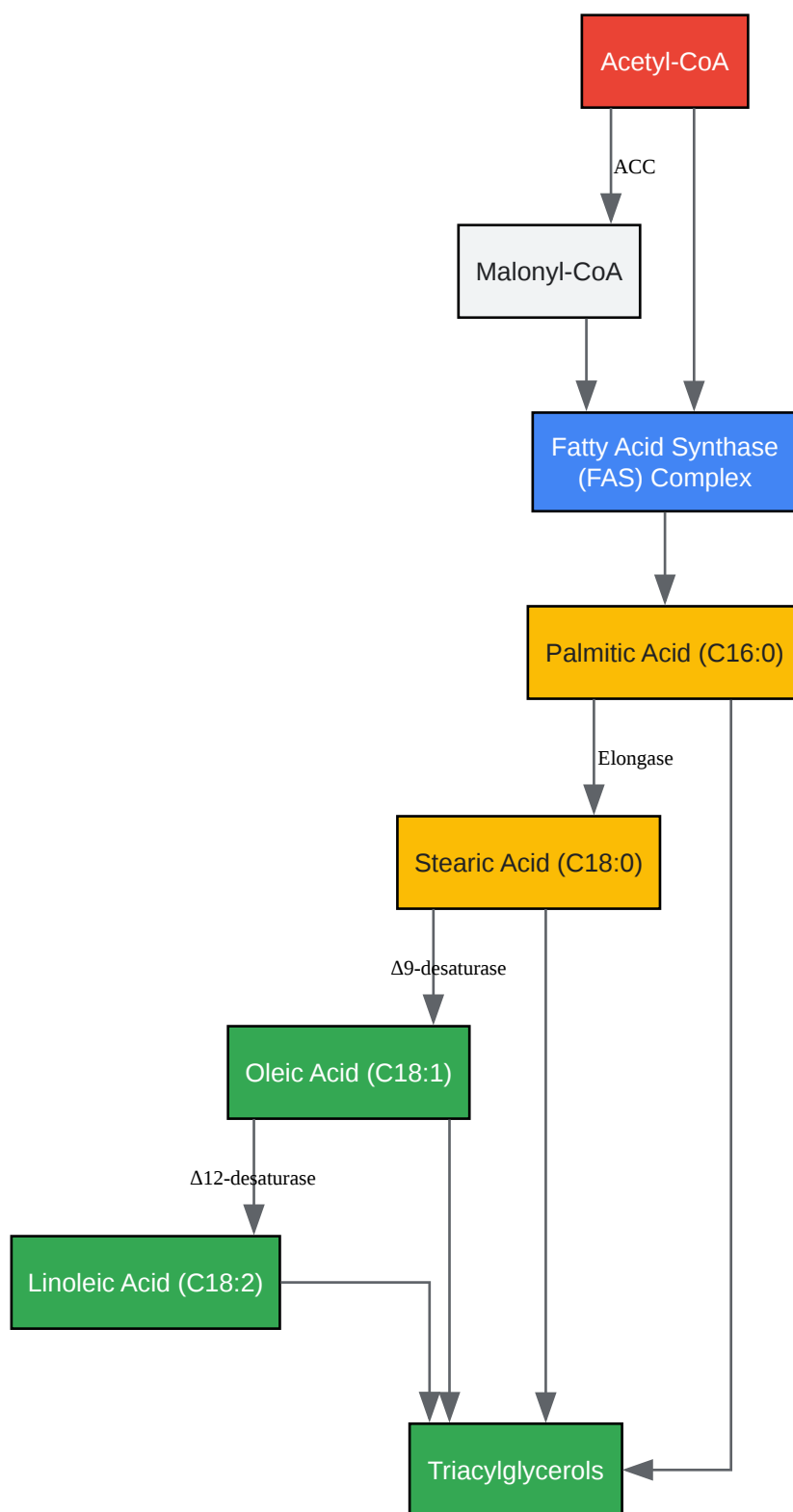
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key metabolic pathways in *Rhodospiridium* and a general workflow for LC-MS analysis.



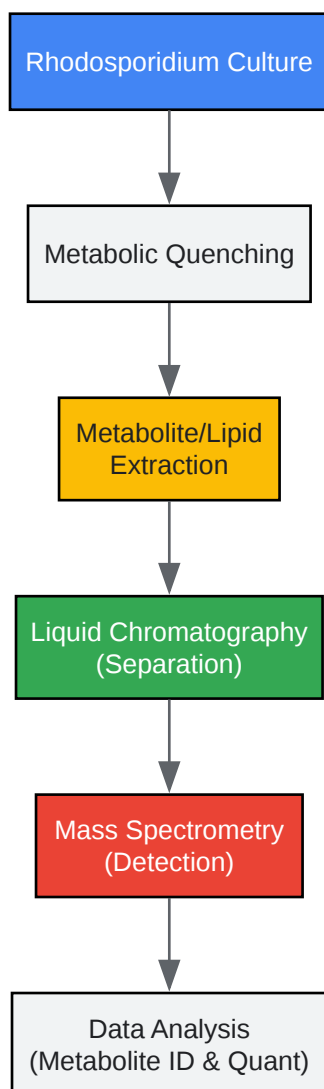
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Central Carbon Metabolism in *Rhodosporidium*



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Fatty Acid Synthesis Pathway in *Rhodosporidium*



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General LC-MS Experimental Workflow

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